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molecular formula C20H25N3O B050588 Octrizole CAS No. 123307-21-1

Octrizole

Cat. No. B050588
M. Wt: 323.4 g/mol
InChI Key: IYAZLDLPUNDVAG-UHFFFAOYSA-N
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Patent
US05262541

Procedure details

Example 11 of U.S. Pat. No. 4,780,541 is duplicated. This is an example of the use of an aldehyde reducing agent and the aromatic ketone 9-fluorenone as a catalyst. Methanol (110 ml), water (20 ml), 97% sodium hydroxide (12.4 g), and 2-nitro-2'-hydroxy-5'-t-octylazobenzene (17.8 g) are mixed and stirred. After adding 9-fluorenone (2.4 g) to the resultant mixture at 65° to 70° C., 80% paraformaldehyde (6 g) is added to the mixture for 4 hours, and then the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours, thus the reduction reaction having completed. Thereafter, water (50 ml) is added to the reaction liquor, and the reaction liquor is neutralized to pH 8 with 62% sulfuric acid (16 g) to precipitate a crystal. The crystal thus obtained is filtered by suction to separate the crystal, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus producing 13.1 g of 2-(2-hydroxy-5-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 81.0%. One can see that the reaction takes over 10 hours to complete.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic ketone 9-fluorenone
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]=[N:13][C:14]1[CH:19]=[C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])[CH:17]=[CH:16][C:15]=1[OH:28])([O-])=O.C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C=O.S(=O)(=O)(O)O>O.CO>[OH:28][C:15]1[CH:16]=[CH:17][C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])=[CH:19][C:14]=1[N:13]1[N:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[N:3]1 |f:0.1|

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
aromatic ketone 9-fluorenone
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
thus the reduction reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered by suction
CUSTOM
Type
CUSTOM
Details
to separate the crystal
WASH
Type
WASH
Details
the separated crystal is fully washed with water and further with methanol
CUSTOM
Type
CUSTOM
Details
The washed crystal is then dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05262541

Procedure details

Example 11 of U.S. Pat. No. 4,780,541 is duplicated. This is an example of the use of an aldehyde reducing agent and the aromatic ketone 9-fluorenone as a catalyst. Methanol (110 ml), water (20 ml), 97% sodium hydroxide (12.4 g), and 2-nitro-2'-hydroxy-5'-t-octylazobenzene (17.8 g) are mixed and stirred. After adding 9-fluorenone (2.4 g) to the resultant mixture at 65° to 70° C., 80% paraformaldehyde (6 g) is added to the mixture for 4 hours, and then the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours, thus the reduction reaction having completed. Thereafter, water (50 ml) is added to the reaction liquor, and the reaction liquor is neutralized to pH 8 with 62% sulfuric acid (16 g) to precipitate a crystal. The crystal thus obtained is filtered by suction to separate the crystal, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus producing 13.1 g of 2-(2-hydroxy-5-t-octylphenyl)benzotriazole having a melting point of 103° to 105° C. at the yield of 81.0%. One can see that the reaction takes over 10 hours to complete.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Five
[Compound]
Name
aromatic ketone 9-fluorenone
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]=[N:13][C:14]1[CH:19]=[C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])[CH:17]=[CH:16][C:15]=1[OH:28])([O-])=O.C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C=O.S(=O)(=O)(O)O>O.CO>[OH:28][C:15]1[CH:16]=[CH:17][C:18]([C:20]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])([CH3:22])[CH3:21])=[CH:19][C:14]=1[N:13]1[N:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[N:3]1 |f:0.1|

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
16 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
aromatic ketone 9-fluorenone
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction liquor is further stirred at the boiling point (73° C. ) for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
thus the reduction reaction
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The crystal thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered by suction
CUSTOM
Type
CUSTOM
Details
to separate the crystal
WASH
Type
WASH
Details
the separated crystal is fully washed with water and further with methanol
CUSTOM
Type
CUSTOM
Details
The washed crystal is then dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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